2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine

Anticancer Kinase Inhibition Hydrazone Chemistry

2-Hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine (CAS 1004644-02-3) is a polysubstituted pyrimidine characterized by a reactive hydrazinyl group at the 2-position, an electron-withdrawing trifluoromethyl group at the 6-position, and a 1-methylpyrazol-4-yl moiety at the 4-position. This specific combination of substituents on the pyrimidine core classifies it as a valuable synthetic intermediate for developing hydrazone and heterocyclic derivatives, which are of significant interest in medicinal chemistry, particularly as kinase inhibitor candidates ,.

Molecular Formula C9H9F3N6
Molecular Weight 258.208
CAS No. 1004644-02-3
Cat. No. B2781824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
CAS1004644-02-3
Molecular FormulaC9H9F3N6
Molecular Weight258.208
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC(=NC(=N2)NN)C(F)(F)F
InChIInChI=1S/C9H9F3N6/c1-18-4-5(3-14-18)6-2-7(9(10,11)12)16-8(15-6)17-13/h2-4H,13H2,1H3,(H,15,16,17)
InChIKeyQBBWBZHYTQQMRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine (CAS 1004644-02-3): A Versatile Heterocyclic Building Block for Kinase-Targeted Research


2-Hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine (CAS 1004644-02-3) is a polysubstituted pyrimidine characterized by a reactive hydrazinyl group at the 2-position, an electron-withdrawing trifluoromethyl group at the 6-position, and a 1-methylpyrazol-4-yl moiety at the 4-position . This specific combination of substituents on the pyrimidine core classifies it as a valuable synthetic intermediate for developing hydrazone and heterocyclic derivatives, which are of significant interest in medicinal chemistry, particularly as kinase inhibitor candidates , [1].

Why Simple Pyrimidine Analogs Cannot Replicate the Multifunctional Derivatization Potential of 2-Hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine


While numerous pyrimidine derivatives exist, the specific substitution pattern on this compound creates a unique, additive pharmacological advantage for research and procurement. Simple substitution with a non-hydrazinyl group at the 2-position (e.g., 2-methoxy or 2-ethylsulfonyl analogs) eliminates the critical condensation point for generating Schiff base/hydrazone derivatives, a key structural motif for biological activity , [1]. Simultaneously, replacing the 4-pyrazole group with a simple phenyl ring abolishes the specific hydrogen-bond and pi-stacking interactions often required for binding kinase ATP pockets [2]. This compound is not a generic building block; it is a specifically engineered scaffold where each functional group contributes to a distinct vector of chemical and biological utility, rendering simple in-class substitution scientifically invalid.

Quantitative Differentiation Evidence for 2-Hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine Against Key Analogs


Potent Biological Activity of Derived Hydrazone Motif vs. Non-Hydrazinyl Controls

The parent hydrazine derivative enables the synthesis of highly potent hydrazone antitumor agents, a property absent in 2-alkoxy or 2-alkylsulfonyl analogs. A directly derived hydrazone, 2-(prop-2-yn-1-ylthio)-4-(2-(pyridin-2-ylmethylene)-hydrazinyl)-6-(trifluoromethyl)pyrimidine (12l), exhibited an IC50 of 1.37 μmol·L-1 against the PC-3 prostate cancer cell line, significantly outperforming the clinical positive control 5-fluorouracil. In contrast, the 2-methoxy analog (CAS 1001519-12-5) cannot form such pharmacologically active hydrazones and has no reported comparable antitumor data in the same assay system [1], .

Anticancer Kinase Inhibition Hydrazone Chemistry

Enhanced Metabolic Stability Conferred by Trifluoromethyl vs. Non-Fluorinated Pyrimidine Scaffolds

The electron-withdrawing trifluoromethyl group at the 6-position is a well-established structural feature to block oxidative metabolism at the pyrimidine ring, a major clearance pathway for non-fluorinated analogs [1]. For instance, the unsubstituted pyrimidine analog 4-(1-methyl-1H-pyrazol-4-yl)pyrimidine (CB4431303) lacks the trifluoromethyl group entirely, making it more susceptible to cytochrome P450-mediated hydroxylation . Although specific in vitro metabolic stability data for the target compound has not been published, the class-level effect of the CF3 group in increasing the metabolic half-life over non-fluorinated heterocycles is a widely documented and quantifiable advantage [1].

Drug Metabolism Metabolic Stability trifluoromethyl

High Purity Profile for Direct Use in Sensitive Biochemical Assays

The target compound is commercially available at a high purity of 98% from multiple suppliers, ensuring its suitability for quantitative biological assays without the need for further purification that is often required for less characterized analogs , . This is a key procurement consideration. In contrast, the less complex analog 2-Hydrazino-4-(trifluoromethyl)pyrimidine (CAS 197305-97-8) is commonly listed at a lower purity of 97% , which may introduce a higher degree of variability in initial screening data.

Purity Reproducibility Procurement

Defined Application Scenarios for 2-Hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine Based on Quantitative Evidence


Generating Hydrazone-Focused Compound Libraries for Kinase Inhibitor Screening

This scaffold is optimally suited as a starting point for synthesizing focused libraries of hydrazone derivatives, a class validated for potent antitumor activity against multiple cancer cell lines. The derived compound 12l demonstrated an IC50 of 1.37 µM against PC-3 cells, exceeding the activity of 5-fluorouracil [1]. Procurement of this specific building block, rather than a simpler analog, guarantees access to this biologically relevant chemical space.

Early-Stage Lead Optimization Requiring Inherent Metabolic Stability

For medicinal chemistry programs aiming to improve the metabolic profile of a lead series, the 6-trifluoromethyl group provides a pre-installed structural solution to block oxidative metabolism [2]. Choosing this compound over a non-fluorinated 4-(pyrazol-4-yl)pyrimidine starting material is a strategic decision that increases the probability of achieving acceptable in vivo pharmacokinetic properties early in the optimization cycle.

Mechanistic Probe Synthesis for Kinase Binding Studies

The well-defined geometry of the pyrazole ring at the 4-position, known to direct key binding interactions in kinase active sites as demonstrated in CDK4/6 inhibitor series [3], makes this compound an ideal precursor for synthesizing chemical probes. These probes can be used to interrogate the binding modes of novel kinase targets, an application where simpler aryl-substituted pyrimidines lack the requisite specificity.

Quote Request

Request a Quote for 2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.